Cas no 194350-90-8 (5-amino-2-(4-methyl-3-oxopiperazin-1-yl)fluorobenzene)

5-amino-2-(4-methyl-3-oxopiperazin-1-yl)fluorobenzene structure
194350-90-8 structure
Product Name:5-amino-2-(4-methyl-3-oxopiperazin-1-yl)fluorobenzene
CAS-nummer:194350-90-8
MF:C11H14FN3O
MW:223.246765613556
MDL:MFCD20389710
CID:2153239
PubChem ID:18783930
Update Time:2025-06-08

5-amino-2-(4-methyl-3-oxopiperazin-1-yl)fluorobenzene Chemische en fysische eigenschappen

Naam en identificatie

    • 5-amino-2-(4-methyl-3-oxopiperazin-1-yl)fluorobenzene
    • 4-(4-amino-2-fluorophenyl)-1-methylpiperazin-2-one
    • 194350-90-8
    • SCHEMBL6970954
    • CS-0098438
    • NYDJZBUXALSJLT-UHFFFAOYSA-N
    • AKOS014006914
    • DB-349816
    • SY253913
    • MFCD20389710
    • AC9308
    • MDL: MFCD20389710
    • Inchi: 1S/C11H14FN3O/c1-14-4-5-15(7-11(14)16)10-3-2-8(13)6-9(10)12/h2-3,6H,4-5,7,13H2,1H3
    • InChI-sleutel: NYDJZBUXALSJLT-UHFFFAOYSA-N
    • LACHT: FC1C=C(C=CC=1N1CC(N(C)CC1)=O)N

Berekende eigenschappen

  • Exacte massa: 223.11209024Da
  • Monoisotopische massa: 223.11209024Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 1
  • Complexiteit: 274
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.8
  • Topologisch pooloppervlak: 49.6Ų

5-amino-2-(4-methyl-3-oxopiperazin-1-yl)fluorobenzene Prijsmeer >>

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